Cas no 1202070-41-4 ((1R)-1-(5-fluoropyridin-2-yl)ethan-1-ol)

1202070-41-4 structure
Productnaam:(1R)-1-(5-fluoropyridin-2-yl)ethan-1-ol
CAS-nummer:1202070-41-4
MF:C7H8FNO
MW:141.142925262451
MDL:MFCD23754491
CID:4577077
PubChem ID:79718221
(1R)-1-(5-fluoropyridin-2-yl)ethan-1-ol Chemische en fysische eigenschappen
Naam en identificatie
-
- (1R)-1-(5-fluoropyridin-2-yl)ethan-1-ol
- AT10693
- EN300-252814
- (R)-1-(5-FLUOROPYRIDIN-2-YL)ETHAN-1-OL
- AKOS018275534
- (1R)-1-(5-fluoropyridin-2-yl)ethanol
- 1202070-41-4
- SCHEMBL25203689
-
- MDL: MFCD23754491
- Inchi: 1S/C7H8FNO/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3/t5-/m1/s1
- InChI-sleutel: JBQSVZVXLQDZRX-RXMQYKEDSA-N
- LACHT: [C@@H](C1=NC=C(F)C=C1)(O)C
Berekende eigenschappen
- Exacte massa: 141.059
- Monoisotopische massa: 141.059
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 10
- Aantal draaibare bindingen: 1
- Complexiteit: 110
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 33.1A^2
- XLogP3: 0.5
(1R)-1-(5-fluoropyridin-2-yl)ethan-1-ol Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
AstaTech | AT10693-1/G |
(R)-1-(5-FLUOROPYRIDIN-2-YL)ETHAN-1-OL |
1202070-41-4 | 95% | 1g |
$1189 | 2023-09-19 | |
Enamine | EN300-252814-0.5g |
(1R)-1-(5-fluoropyridin-2-yl)ethan-1-ol |
1202070-41-4 | 95% | 0.5g |
$1014.0 | 2024-06-19 | |
Enamine | EN300-252814-1.0g |
(1R)-1-(5-fluoropyridin-2-yl)ethan-1-ol |
1202070-41-4 | 95% | 1.0g |
$1299.0 | 2024-06-19 | |
Enamine | EN300-252814-5.0g |
(1R)-1-(5-fluoropyridin-2-yl)ethan-1-ol |
1202070-41-4 | 95% | 5.0g |
$3770.0 | 2024-06-19 | |
Enamine | EN300-252814-10.0g |
(1R)-1-(5-fluoropyridin-2-yl)ethan-1-ol |
1202070-41-4 | 95% | 10.0g |
$5590.0 | 2024-06-19 | |
Aaron | AR01C3GY-100mg |
(1R)-1-(5-fluoropyridin-2-yl)ethan-1-ol |
1202070-41-4 | 98% | 100mg |
$280.00 | 2025-02-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTG424-100mg |
(1R)-1-(5-fluoropyridin-2-yl)ethan-1-ol |
1202070-41-4 | 95% | 100mg |
¥2013.0 | 2024-04-25 | |
1PlusChem | 1P01C38M-250mg |
(1R)-1-(5-fluoropyridin-2-yl)ethan-1-ol |
1202070-41-4 | 97% | 250mg |
$743.00 | 2023-12-26 | |
1PlusChem | 1P01C38M-100mg |
(1R)-1-(5-fluoropyridin-2-yl)ethan-1-ol |
1202070-41-4 | 97% | 100mg |
$460.00 | 2023-12-26 | |
Ambeed | A1081526-100mg |
(1R)-1-(5-Fluoropyridin-2-yl)ethan-1-ol |
1202070-41-4 | 98% | 100mg |
$317.0 | 2024-04-25 |
(1R)-1-(5-fluoropyridin-2-yl)ethan-1-ol Gerelateerde literatuur
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
1202070-41-4 ((1R)-1-(5-fluoropyridin-2-yl)ethan-1-ol) Gerelateerde producten
- 1448037-05-5(3-cyano-N-6-(1H-imidazol-1-yl)pyrimidin-4-ylbenzamide)
- 1797348-29-8(7-(2-chlorophenyl)-4-(2-methylbenzoyl)-1,4-thiazepane)
- 1448048-11-0(2-(4-Fluorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone)
- 2248307-36-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(3,4-difluorophenyl)formamido]acetate)
- 1227592-82-6(6-chloro-5-methylpyridin-2-ol)
- 2137549-39-2(2-(Ethylamino)-3-fluorobenzaldehyde)
- 2227858-69-5(methyl (3S)-3-(3-fluoro-2-methoxyphenyl)-3-hydroxypropanoate)
- 1261515-83-6(3-(3-chloro-4-hydroxyphenyl)propanal)
- 2680813-76-5(3-(3-Acetamidopiperidin-1-yl)butanoic acid)
- 1955557-19-3((2,2-difluoro-3,3-dimethyl-cyclopropyl)methanesulfonyl chloride)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:1202070-41-4)(1R)-1-(5-fluoropyridin-2-yl)ethan-1-ol

Zuiverheid:99%/99%/99%
Hoeveelheid:100mg/250mg/1g
Prijs ($):285.0/475.0/1187.0